Uric Acid

Catalog No.
S562876
CAS No.
69-93-2
M.F
C5H4N4O3
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uric Acid

CAS Number

69-93-2

Product Name

Uric Acid

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N

SMILES

Array

solubility

0.06 mg/mL

Synonyms

2,6,8-Trihydroxypurine, Acid Urate, Ammonium, Acid Urate, Sodium, Acid, Uric, Ammonium Acid Urate, Monohydrate, Monosodium Urate, Monohydrate, Sodium Urate, Monosodium Urate, Monosodium Urate Monohydrate, Potassium Urate, Sodium Acid Urate, Sodium Acid Urate Monohydrate, Sodium Urate, Sodium Urate Monohydrate, Trioxopurine, Urate, Urate Monohydrate, Monosodium, Urate Monohydrate, Sodium, Urate, Ammonium Acid, Urate, Monosodium, Urate, Potassium, Urate, Sodium, Urate, Sodium Acid, Uric Acid

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Isomeric SMILES

C12=C(NC(=O)N1)N=C(N=C2O)O

The exact mass of the compound Uric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 60 mg/l (at 20 °c)3.53e-04 m0.06 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3975. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines. It belongs to the ontological category of uric acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Uric acid (CAS 69-93-2) is a heterocyclic purine derivative and the terminal oxidation product of purine metabolism in humans . In industrial and laboratory procurement, it is primarily sourced as a high-purity calibration standard for clinical diagnostic assays, a benchmark analyte for electrochemical biosensor development, and a structural precursor for allantoin synthesis [1]. As a weak organic acid (pKa ~5.6), it is notoriously sparingly soluble in water (approximately 60 mg/L at 20 °C), requiring specific handling protocols—such as dissolution in 1M NaOH—to formulate stable, high-concentration laboratory stock solutions .

Substituting free uric acid with its physiologically common salt, monosodium urate (MSU), or its enzymatic downstream product, allantoin, fundamentally disrupts assay calibration and material synthesis workflows [1]. MSU exhibits an 18-fold higher aqueous solubility than free uric acid, meaning its direct procurement bypasses the pH-dependent crystallization kinetics required for in vitro supersaturation studies [1]. Furthermore, allantoin lacks the oxidizable purine ring structure, rendering it completely inert in anodic oxidation studies and useless as a substrate for uricase-based diagnostic calibration [1]. In electrochemical sensor development, substituting uric acid with simpler biological acids like ascorbic acid fails to replicate the specific high-potential anodic peak (typically >400 mV on modified electrodes), which is mandatory for validating sensor selectivity [2].

Aqueous Solubility and Stock Formulation Dynamics

The solubility profile of free uric acid is a critical procurement parameter for formulation and crystallization studies. Free uric acid has a baseline aqueous solubility of approximately 60 mg/L at 20 °C, whereas its salt form, monosodium urate, exhibits an 18-fold higher solubility [1]. To achieve stable stock solutions (e.g., 100 mg/L or higher), the free acid must be dissolved under alkaline conditions before neutralizing [1].

Evidence DimensionAqueous Solubility Limit
Target Compound Data~60 mg/L (at 20 °C)
Comparator Or BaselineMonosodium urate (~18x greater solubility)
Quantified Difference18-fold reduction in baseline solubility for the free acid
ConditionsAqueous solution, neutral to slightly acidic pH

Procuring the free acid rather than the salt is mandatory for researchers who need to control pH-driven precipitation and supersaturation kinetics in physiological models.

Electrochemical Oxidation Potential for Sensor Calibration

In the development of multiplexed biosensors, uric acid serves as the benchmark high-potential analyte. On modified glassy carbon electrodes (e.g., dl-norvaline or ErGO-Cu2O), uric acid yields a distinct anodic oxidation peak at approximately 436 to 450 mV[1]. This is quantitatively distinct from common biological interferents such as ascorbic acid (~155-160 mV) and dopamine (~285 mV) [REFS-2, REFS-3]. At bare electrodes, these peaks overlap, making high-purity uric acid strictly necessary to validate the resolving power of novel electrode coatings[1].

Evidence DimensionAnodic Oxidation Peak Potential (Epa)
Target Compound Data~436 - 450 mV
Comparator Or BaselineAscorbic acid (~155 - 160 mV) and Dopamine (~285 mV)
Quantified Difference~150 mV separation from dopamine; ~280 mV separation from ascorbic acid
ConditionsModified Glassy Carbon Electrode (GCE), pH 3.0 - 5.0

Engineers and chemists must procure this exact compound to prove that a novel sensor coating can successfully separate overlapping electrochemical signals in complex biological matrices.

Enzymatic Conversion Specificity in Diagnostics

Uric acid is the exclusive, quantifiable substrate for urate oxidase (uricase) in standard clinical and biochemical assays. The enzymatic oxidation of uric acid to allantoin results in a measurable differential absorbance drop at 293 nm [1]. Because allantoin does not absorb at this wavelength, and generic purines do not react with uricase with the exact same kinetics, high-purity uric acid is the only viable primary standard for calibrating these spectrophotometric diagnostic kits [1].

Evidence DimensionUV Absorbance at 293 nm during Uricase Assay
Target Compound DataStrong differential absorbance (quantitatively decreases upon oxidation)
Comparator Or BaselineAllantoin (No absorbance at 293 nm)
Quantified DifferenceAbsolute signal vs. zero signal at 293 nm
ConditionsEnzymatic assay with urate oxidase at 293 nm

Diagnostic manufacturers require exact-match uric acid to establish the standard curves necessary for commercial uricase-based clinical testing kits.

Clinical Diagnostic Standard Formulation

Procured as the primary calibrator for uricase-based enzymatic assays, requiring precise alkaline dissolution to create stable stock solutions that exhibit the necessary UV absorbance at 293 nm [1].

Electrochemical Biosensor Validation

Serves as the benchmark high-potential analyte (approx. 436 mV) for testing the selectivity and resolving power of modified glassy carbon electrodes against common interferents like ascorbic acid and dopamine [2].

Physiological Crystallization Modeling

Utilized for inducing monosodium urate crystal formation in vitro by shifting the pH of supersaturated uric acid solutions, a process that cannot be accurately modeled if starting directly with the highly soluble salt form [1].

Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

168.02834000 Da

Monoisotopic Mass

168.02834000 Da

Heavy Atom Count

12

LogP

-2.17
-2.17 (LogP)
-2.17

Melting Point

Greater than 300 °C
> 300 °C

UNII

268B43MJ25

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

At present (August 2013), there is no approved indication for uric acid. The potential therapeutic use for uric acid is as an adjunct in acute ischemic stroke.

Pharmacology

Uric acid is a strong reducing agent (donates electrons) and an antioxidant. Normally in humans, one of the main antioxidants in plasma is uric acid. Several animal studies have found that animals given exogenous uric acid within 3 hours after a stroke had decreased infarct volume, improved neurologic function, and diminished inflammatory responses providing evidence for the neuroprotective effects of uric acid. In some early human studies, uric acid has so far shown similar neuroprotective effects, in both the cortex and subcortex areas, due to its antioxidant effects such as decreased lipid peroxidation, and there appears to be no significant toxicities.
Uric Acid is a white tasteless odorless crystalline product of protein metabolism, found in the blood and urine, as well as trace amounts found in the various organs of the body. It can build up and form stones or crystals in various disease states.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.

Other CAS

69-93-2
6009-66-1
1198-77-2

Absorption Distribution and Excretion

Uric acid is eliminated by the kidneys.

Metabolism Metabolites

In higher primates and humans, the enzyme, uricase, is absent, and thus uric acid is not further metabolized and is excreted. In all other mammals, uric acid is metabolized by uricase to allantoin, which is then excreted.

Wikipedia

Uric_acid

Use Classification

Cosmetics -> Skin conditioning; Buffering

General Manufacturing Information

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023
Chamorro A, Planas AM, Muner DS, Deulofeu R: Uric acid administration for neuroprotection in patients with acute brain ischemia. Med Hypotheses. 2004;62(2):173-6. [PMID:14962621]
Romanos E, Planas AM, Amaro S, Chamorro A: Uric acid reduces brain damage and improves the benefits of rt-PA in a rat model of thromboembolic stroke. J Cereb Blood Flow Metab. 2007 Jan;27(1):14-20. Epub 2006 Apr 5. [PMID:16596120]
Amaro S, Soy D, Obach V, Cervera A, Planas AM, Chamorro A: A pilot study of dual treatment with recombinant tissue plasminogen activator and uric acid in acute ischemic stroke. Stroke. 2007 Jul;38(7):2173-5. Epub 2007 May 24. [PMID:17525395]
Maxwell SR, Thomason H, Sandler D, Leguen C, Baxter MA, Thorpe GH, Jones AF, Barnett AH: Antioxidant status in patients with uncomplicated insulin-dependent and non-insulin-dependent diabetes mellitus. Eur J Clin Invest. 1997 Jun;27(6):484-90. [PMID:9229228]
Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology

Explore Compound Types